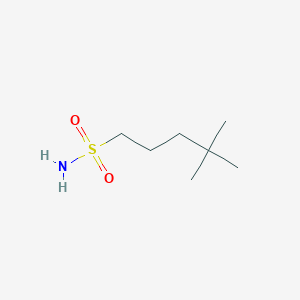

4,4-Dimethylpentane-1-sulfonamide

Overview

Description

4,4-Dimethylpentane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by its molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . This compound is known for its unique properties and is used in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpentane-1-sulfonamide can be synthesized through the direct synthesis of sulfonamides from thiols and amines. This method involves the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . The reaction conditions typically do not require additional pre-functionalization and de-functionalization steps, making the process efficient and environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpentane-1-sulfonamide undergoes various types of chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .

Scientific Research Applications

4,4-Dimethylpentane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentane-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the production of folic acid, leading to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

4,4-Dimethylpentane-1-sulfonamide can be compared with other similar sulfonamide compounds such as:

Sulfanilamide: Another sulfonamide with a similar mechanism of action but different structural properties.

Sulfamethazine: A sulfonamide used in veterinary medicine with distinct pharmacological activities.

Sulfadiazine: A sulfonamide used in combination with other drugs for the treatment of specific infections.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and physical properties that are advantageous in various applications .

Biological Activity

4,4-Dimethylpentane-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antibacterial, antiviral, and enzyme inhibition capabilities.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of the sulfonamide functional group (-SO2NH2). They were among the first synthetic antimicrobial agents, primarily used to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This inhibition leads to the disruption of DNA synthesis and bacterial cell division .

Antibacterial Activity

Sulfonamides, including this compound, exhibit antibacterial properties by inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This mechanism makes them effective against a variety of gram-positive and gram-negative bacteria. The inhibition of this enzyme prevents the conversion of PABA to folate, ultimately hindering bacterial growth .

Table 1: Antibacterial Activity of Sulfonamides

| Compound | Target Enzyme | IC50 (µM) | Bacterial Strains Tested |

|---|---|---|---|

| This compound | Dihydropteroate synthase | TBD | E. coli, S. aureus |

| Sulfanilamide | Dihydropteroate synthase | 0.5 | E. coli |

| Trimethoprim | Dihydrofolate reductase | 0.02 | S. pneumoniae |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives can also exhibit antiviral activity. For instance, certain sulfonamides have shown promising results in inhibiting HIV-1 reverse transcriptase and other viral enzymes. The structural modifications of these compounds can enhance their potency and selectivity against viral targets .

Table 2: Antiviral Activity of Selected Sulfonamides

| Compound | Target Virus | EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| R 10L 4 | HIV-1 | 0.007 | 216.51 | 30,930 |

| IAS-0 | HIV-1 | 0.004 | 5.52 | 1,000 |

Enzyme Inhibition

In addition to their antibacterial and antiviral properties, sulfonamides like this compound have been evaluated for their ability to inhibit various enzymes:

- Carbonic Anhydrase Inhibition : Sulfonamides can inhibit carbonic anhydrase, which plays a role in maintaining acid-base balance and fluid secretion.

- Cholinesterase Inhibition : Some sulfonamide derivatives have shown potential as inhibitors of butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease .

Table 3: Enzyme Inhibition by Sulfonamides

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Butyrylcholinesterase | TBD |

| Acetazolamide | Carbonic anhydrase | 0.15 |

Study on Antibacterial Efficacy

A study conducted on various sulfonamide derivatives revealed that structural modifications significantly affect their antibacterial efficacy. For instance, compounds with additional methyl groups exhibited enhanced activity against resistant strains of bacteria compared to their unsubstituted counterparts .

Research on Antiviral Properties

Another investigation highlighted the effectiveness of sulfonamide derivatives in inhibiting HIV-1 replication in vitro. The study found that certain modifications led to lower cytotoxicity while maintaining high antiviral activity, suggesting a potential pathway for developing new antiretroviral therapies .

Properties

IUPAC Name |

4,4-dimethylpentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLBNNGTZLHARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.